BOC-ARG(DI-Z)-OH
Description
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVCDDYWITMG-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Arginine Side Chains
In solution-phase synthesis, the guanidino group of arginine is protected with two benzyloxycarbonyl (Z) groups using benzyl chloroformate under alkaline conditions. This step is performed in a mixture of water and dioxane (1:3) at 0°C to minimize side reactions. The resulting di-Z-protected arginine is subsequently Boc-protected at the α-amino group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
Hydrazide Formation and Desulfurization
A critical intermediate, H-[Cys-Arg]-OH, is generated via hydrazide chemistry. Treatment of Boc-Arg(Di-Z)-OH with hydrazine monohydrate in methanol converts the carboxyl group into a hydrazide, enabling segment condensation in later peptide synthesis stages. For cysteine-containing analogs, desulfurization is achieved using 2-methyl-2-propanethiol and VA-044 initiator in a sodium phosphate buffer (pH 7.0) containing 6 M guanidine hydrochloride (Gn-HCl), selectively removing thiol protections without affecting Boc or Z groups.
Table 2: Solution-Phase Reaction Conditions
N-Carboxy Anhydride (NCA) Route
Synthesis of Boc-Arg(Di-Z)-NCA
The NCA method involves reacting this compound with triphosgene in ethyl acetate at room temperature. Triphosgene (0.35 equivalents relative to the amino acid) is added under inert atmosphere, followed by triethylamine to neutralize generated HCl. The reaction proceeds for 10 minutes, after which the NCA is precipitated with n-hexane and recrystallized three times to achieve >99% purity. This route is favored for polymerization applications due to its high reactivity.
Polymerization and Deprotection
Boc-Arg(Di-Z)-NCA undergoes ring-opening polymerization using primary amine initiators, such as hexylamine, in anhydrous DMF. The Boc group is subsequently removed with TFA/DCM (1:1), yielding poly-arginine derivatives with controlled molecular weights (Đ = 1.1–1.3).
Table 3: NCA Synthesis and Polymerization Data
| Parameter | Details | Result | Reference |
|---|---|---|---|
| NCA Purity | Recrystallization (n-hexane) | >99% | |
| Polymerization Solvent | Anhydrous DMF | Đ = 1.2 | |
| Deprotection Efficiency | TFA/DCM (1:1) | 95% |
Analytical Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of this compound confirms the molecular formula C<sub>29</sub>H<sub>40</sub>N<sub>5</sub>O<sub>6</sub>, with observed [M+H]<sup>+</sup> at m/z 554.2973 (calculated 554.2979). Isotopic patterns match theoretical distributions, ensuring synthetic fidelity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H NMR (200 MHz, CDCl<sub>3</sub>) exhibits characteristic resonances: δ = 1.58 ppm (quint, J = 6.8 Hz, CH<sub>2</sub>), 3.13 ppm (q, J = 6.8 Hz, CH<sub>2</sub>-NH), and 7.25–7.77 ppm (m, Z-group aromatic protons). <sup>13</sup>C NMR corroborates the presence of Boc (δ = 28.2, 28.7 ppm) and Z groups (δ = 67.3, 156.4 ppm).
Comparative Analysis of Methods
Efficiency and Scalability
SPPS offers superior scalability for combinatorial libraries, albeit with higher reagent costs. Solution-phase synthesis provides intermediate flexibility but requires extensive purification. The NCA route is optimal for polymer applications but limited by moisture sensitivity.
Chemical Reactions Analysis
Peptide Bond Formation
BOC-ARG(DI-Z)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate arginine residues into peptide chains. The tert-butoxycarbonyl (Boc) and bis-benzyloxycarbonyl (di-Z) groups protect the α-amino and guanidino side-chain functionalities, respectively, enabling selective reactivity during coupling .
Mechanism :
-
Activation of the carboxyl group using coupling reagents like EDC/HOBt or HATU/DIEA forms an active ester intermediate .
-
Nucleophilic attack by the amino group of a resin-bound peptide results in amide bond formation.
Optimization Parameters :
Zemplén Deprotection
The di-Z groups on the guanidino side chain are removed via catalytic hydrogenolysis (H₂/Pd-C) to regenerate free arginine residues . This step is critical for final peptide deprotection.
Acidic Boc Removal
The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), exposing the α-amino group for subsequent couplings :
Delta-Lactam Formation
During coupling, the guanidino group may undergo intramolecular cyclization, forming δ-lactam byproducts. Key findings from arginine-containing dipeptide studies include :
-
Risk Factors :
-
Mixed anhydride coupling increases lactam formation by 15–20% compared to carbodiimide methods.
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Di-Boc protection exacerbates cyclization due to steric hindrance.
-
-
Mitigation Strategies :
Comparative Lactam Yields :
| Protecting Group | Coupling Method | Lactam Yield (%) |
|---|---|---|
| Boc-Arg(Tos)-OH | Mixed Anhydride | 18–22 |
| This compound | HATU/DIEA | 5–8 |
Stability and Handling
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
BOC-ARG(DI-Z)-OH serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for the introduction of functional groups that can be modified through various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂ (acidic or basic) | Carboxylic acids |
| Reduction | LiAlH₄ (dry ether) | Alcohols or amines |
| Substitution | Cbz-Cl (triethylamine) | Modified amino acids |
Biological Research
Enzyme Mechanisms and Protein Interactions
In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This property is particularly relevant in studying proteolytic enzymes where this compound acts as an inhibitor.
Case Study: Inhibitors for Processing Proteinases
Research has demonstrated that this compound can be used to develop inhibitors for processing proteinases, showcasing its potential in therapeutic applications. The ability to modify this compound allows for the exploration of different inhibitory mechanisms against various proteases .
Medicinal Chemistry
Therapeutic Applications
The compound is being investigated for its potential as a prodrug and in drug delivery systems. Its structure permits modifications that can enhance solubility and bioavailability of therapeutic agents. For instance, studies have shown that this compound derivatives exhibit improved pharmacokinetic properties when used in peptide-based drugs.
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound is employed in the synthesis of pharmaceuticals and fine chemicals. Its use as a protective group in solid-phase peptide synthesis (SPPS) has been well documented. The compound's stability under various reaction conditions makes it an ideal candidate for large-scale production processes.
Summary of Key Findings
- Versatility in Chemical Reactions : this compound can undergo multiple types of reactions (oxidation, reduction, substitution), making it a valuable building block for organic synthesis.
- Biological Significance : Its application in studying enzyme mechanisms highlights its importance in biochemical research.
- Therapeutic Potential : Investigations into its use as a prodrug indicate promising avenues for drug development.
- Industrial Relevance : Its role in pharmaceutical synthesis underscores its utility in commercial applications.
Mechanism of Action
The mechanism of action of BOC-ARG(DI-Z)-OH involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are compared based on protecting groups, molecular properties, and applications:
BOC-ARG(Tos)-OH
- Protecting Groups: BOC (α-amino) and tosyl (Tos, ω-guanidino).
- Molecular Weight : ~438.5 g/mol (estimated from ).
- Solubility : Soluble in dimethylformamide (DMF) and dichloromethane (DCM), common solvents for peptide coupling .
- Deprotection : Tosyl requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), limiting its use in mild synthesis workflows.
- Applications : Used in solution-phase synthesis, as demonstrated in coupling reactions with primaquine using DIC/HOBt or EDC/HOBt .
BOC-ARG(Mts)-OH Cyclohexylamine Salt
- Protecting Groups: BOC (α-amino) and mesitylenesulfonyl (Mts, ω-guanidino).
- Molecular Weight : 555.73 g/mol (including cyclohexylamine counterion) .
- Solubility : Enhanced solubility in organic solvents due to the cyclohexylamine salt form.
- Deprotection : Mts groups are cleaved under strong acidic conditions, similar to Tos.
- Applications : Primarily used in specialized syntheses requiring stabilized intermediates .
BOC-ARG(Pbf)-OH
- Protecting Groups: BOC (α-amino) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf, ω-guanidino).
- Molecular Weight : ~452.5 g/mol (estimated from formula in ).
- Solubility : Soluble in water or 1% acetic acid, facilitating polar reaction environments .
- Deprotection : Pbf is removed under mild acidic conditions (e.g., TFA), making it ideal for Fmoc solid-phase peptide synthesis (SPPS).
- Applications : Widely used in modern peptide synthesis due to compatibility with TFA-mediated deprotection .
BOC-ARG(MBS)-OH
- Protecting Groups: BOC (α-amino) and 4-methoxybenzenesulfonyl (Mbs, ω-guanidino).
- Molecular Weight : 444.5 g/mol .
- Solubility : Hydrophobic (LogP = 3.42), favoring organic solvents like DCM or chloroform.
- Deprotection : Requires strong acids, similar to Tos and Mts.
- Applications: Limited to niche syntheses due to harsh deprotection requirements .
Comparative Data Table
Key Research Findings
- Orthogonal Deprotection: this compound’s dual Z groups enable selective removal via hydrogenolysis, avoiding interference with acid-labile BOC groups . In contrast, Tos and Mts require harsh acids, risking side reactions.
- Solubility Trade-offs : BOC-ARG(Pbf)-OH’s water solubility simplifies purification in SPPS, whereas BOC-ARG(MBS)-OH’s hydrophobicity complicates aqueous workflows .
- Synthetic Efficiency : BOC-ARG(Pbf)-OH is preferred in high-throughput Fmoc SPPS due to TFA compatibility, while BOC-ARG(Tos)-OH remains relevant in solution-phase methodologies .
Biological Activity
Introduction
BOC-ARG(DI-Z)-OH, a derivative of the amino acid arginine, is widely utilized in biochemical research and pharmaceutical applications. Its unique structure, characterized by the presence of a BOC (tert-butyloxycarbonyl) protecting group and di-Z (two benzyloxycarbonyl) groups, allows for specific interactions in peptide synthesis and biological assays. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure
- Molecular Formula : C27H34N4O8
- Molecular Weight : 542.58 g/mol
Synthesis Methods
This compound is primarily synthesized through solid-phase peptide synthesis (SPPS) techniques. The BOC and Z protecting groups facilitate selective coupling reactions, enabling the formation of complex peptides. The removal of these protective groups can be achieved under acidic or basic conditions, yielding free arginine for further biological applications .
Reaction Mechanisms
The compound undergoes various chemical reactions:
- Substitution Reactions : Removal of protective groups to expose reactive sites.
- Coupling Reactions : Formation of peptide bonds with other amino acids using coupling reagents like DEPBT .
Role in Peptide Synthesis
This compound is extensively used in the synthesis of peptides due to its ability to form stable bonds while maintaining the integrity of the arginine residue. This is crucial for creating biologically active peptides that can interact with specific protein targets .
Inhibition Studies
Research indicates that this compound can serve as a precursor for synthesizing inhibitors targeting proteinases. These inhibitors are essential in regulating various physiological processes and have potential therapeutic applications in diseases where proteolytic activity is disrupted .
Case Studies
- Inhibitor Development : Angliker et al. demonstrated that this compound could be coupled with other amino acids to create potent inhibitors for yeast Kex2 proteinase, showcasing its application in enzyme inhibition studies .
- Peptide Mechanosynthesis : A study on mechanosynthesis highlighted the efficiency of using this compound in producing dipeptides with high yields and purity, emphasizing its utility in sustainable peptide production methods .
- Therapeutic Applications : Research has explored the use of this compound in developing peptide-based drugs aimed at treating metabolic disorders by modulating enzyme activity .
Biological Activity Assessment
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing BOC-ARG(DI-Z)-OH, and how can reproducibility be ensured?
- Methodology : Follow peptide synthesis guidelines using solid-phase or solution-phase methods. The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) protecting groups require orthogonal deprotection strategies (e.g., TFA for Boc, catalytic hydrogenation for Z). Ensure purity via HPLC (>95%) and confirm identity via NMR (e.g., characteristic Boc δ 1.4 ppm and Z δ 5.1 ppm peaks). Reproducibility hinges on strict control of reaction conditions (temperature, solvent purity, and stoichiometry) .
- Critical Step : Document all experimental parameters (e.g., reaction time, solvent ratios) in supplemental materials to align with journal standards for replicability .
Q. How can researchers verify the purity and stability of this compound under varying storage conditions?
- Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis. Compare results to baseline purity data. For long-term storage, lyophilized samples at -20°C in inert atmospheres (argon) minimize degradation .
- Data Interpretation : Track degradation products (e.g., free arginine via ninhydrin test) and apply Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported solubility data for this compound?
- Methodology :
Systematic Review : Aggregate solubility data from peer-reviewed sources (Google Scholar field searches: intitle:"this compound solubility") .
Controlled Replication : Test solubility in solvents (e.g., DMF, DCM) under standardized conditions (25°C, inert atmosphere) using gravimetric or spectroscopic methods.
Statistical Analysis : Apply ANOVA to compare results across studies, identifying outliers linked to impurities or measurement techniques .
- Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments addressing high-impact discrepancies .
Q. What strategies optimize the coupling efficiency of this compound in peptide chain elongation?
- Methodology :
- Pre-activation : Pre-activate the carboxyl group with HOBt/DIC in DMF to minimize racemization.
- Real-Time Monitoring : Use LC-MS to track coupling efficiency and identify side reactions (e.g., diketopiperazine formation).
- Comparative Analysis : Benchmark against alternative protecting groups (e.g., Fmoc) using kinetic studies .
Q. How can researchers address challenges in characterizing this compound’s side-chain interactions during solid-phase synthesis?
- Methodology :
- Advanced Spectroscopy : Use ¹³C NMR to monitor di-Z group stability during resin cleavage.
- Computational Modeling : Apply DFT calculations to predict steric hindrance or electronic effects impacting reactivity.
- Hypothesis Testing : Formulate PICO-style questions (Population: Di-Z-protected arginine; Intervention: Deprotection method; Comparison: Alternative protecting groups; Outcome: Yield/purity) .
Methodological Resources
- Literature Review : Use Google Scholar’s
allintitle:operator and date filters (e.g.,allintitle:"this compound" after:2020) to retrieve recent studies . - Data Analysis : Follow IUPAC guidelines for reporting analytical results, including error margins and instrument calibration details .
- Ethical Compliance : Align synthetic workflows with institutional safety protocols for handling hazardous reagents (e.g., TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
